4-{4-[(3-bromophenyl)methyl]piperazin-1-yl}-6-methoxypyrimidine
Description
4-{4-[(3-Bromophenyl)methyl]piperazin-1-yl}-6-methoxypyrimidine is a pyrimidine derivative featuring a 6-methoxy group and a piperazine moiety substituted with a 3-bromobenzyl group. Pyrimidines are pivotal in medicinal chemistry due to their role in nucleic acids and enzyme inhibition .
Properties
IUPAC Name |
4-[4-[(3-bromophenyl)methyl]piperazin-1-yl]-6-methoxypyrimidine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19BrN4O/c1-22-16-10-15(18-12-19-16)21-7-5-20(6-8-21)11-13-3-2-4-14(17)9-13/h2-4,9-10,12H,5-8,11H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LEVYHFXNPIRMLN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NC=NC(=C1)N2CCN(CC2)CC3=CC(=CC=C3)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19BrN4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-{4-[(3-bromophenyl)methyl]piperazin-1-yl}-6-methoxypyrimidine typically involves a multi-step process. One common method includes:
Formation of the Piperazine Intermediate: The piperazine ring is synthesized through cyclization reactions involving diamines and appropriate reagents.
Substitution with 3-Bromophenylmethyl Group: The piperazine intermediate is then reacted with 3-bromobenzyl chloride under basic conditions to introduce the 3-bromophenylmethyl group.
Coupling with Methoxypyrimidine: Finally, the substituted piperazine is coupled with 6-methoxypyrimidine using a suitable coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC).
Industrial Production Methods: Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of continuous flow reactors, automated synthesis platforms, and purification techniques such as crystallization and chromatography.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy group, leading to the formation of corresponding aldehydes or acids.
Reduction: Reduction reactions can target the bromophenyl group, potentially converting it to a phenyl group.
Substitution: The bromine atom in the 3-bromophenyl group can be substituted with various nucleophiles, such as amines or thiols, to form new derivatives.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst.
Substitution: Nucleophiles like sodium azide (NaN3) or thiourea (NH2CSNH2) in polar solvents.
Major Products:
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of phenyl derivatives.
Substitution: Formation of azido or thiol-substituted derivatives.
Scientific Research Applications
4-{4-[(3-Bromophenyl)methyl]piperazin-1-yl}-6-methoxypyrimidine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a ligand in receptor binding studies.
Medicine: Explored for its therapeutic potential in treating neurological disorders and as an antimicrobial agent.
Industry: Utilized in the development of novel materials with specific chemical properties.
Mechanism of Action
The mechanism of action of 4-{4-[(3-bromophenyl)methyl]piperazin-1-yl}-6-methoxypyrimidine involves its interaction with specific molecular targets, such as receptors or enzymes. The piperazine ring can interact with neurotransmitter receptors, modulating their activity. The methoxypyrimidine moiety may enhance the compound’s binding affinity and specificity, leading to desired pharmacological effects.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Effects on Halogenated Aromatic Groups
Compounds with halogenated aromatic groups, such as Methyl 4-(4-(2-(4-Bromophenyl)quinoline-4-carbonyl)piperazin-1-yl)benzoate (C2) and Methyl 4-(4-(2-(4-Chlorophenyl)quinoline-4-carbonyl)piperazin-1-yl)benzoate (C3) (), highlight the impact of halogen choice. The target compound’s 3-bromophenyl group may confer higher lipophilicity compared to chloro or fluoro analogs, affecting membrane permeability and metabolic stability. Bromine’s larger atomic radius could also enhance steric interactions in binding pockets compared to smaller halogens .
Table 1: Comparison of Halogen-Substituted Piperazine Derivatives
Piperazine and Heterocycle Modifications
Piperazine-containing compounds, such as 1-(3-Fluorophenyl)-3-(4-(4-((4-(2-hydrazinyl-2-oxoethyl)piperazin-1-yl)methyl)thiazol-2-yl)phenyl)urea (11a) (), demonstrate the versatility of piperazine in enhancing solubility and enabling hydrogen bonding.
Pyrimidine vs. Quinoline Cores:
- The target compound’s pyrimidine core is smaller and more electron-deficient than quinoline derivatives (e.g., C1–C7 in ), which may reduce π-π stacking but improve metabolic stability .
Methoxy Group Influence
The 6-methoxy group in the target compound parallels 4,6-Dichloro-5-methoxypyrimidine (), where methoxy substituents stabilize the ring through electron donation. However, dichloro substitution in introduces strong intermolecular Cl···N interactions (3.09–3.10 Å), whereas the target compound’s bromine may participate in weaker halogen bonding .
Biological Activity
The compound 4-{4-[(3-bromophenyl)methyl]piperazin-1-yl}-6-methoxypyrimidine is a synthetic organic molecule notable for its potential biological activities, particularly in pharmacology. This article explores its synthesis, biological mechanisms, and activity against various biological targets.
Synthesis
The synthesis of this compound typically involves multi-step organic reactions. Common methods include:
- Cyclization of piperazine derivatives with pyrimidine precursors.
- Use of catalysts to enhance reaction efficiency and yield.
- Purification techniques such as chromatography to isolate the desired compound.
The compound has the following chemical characteristics:
| Property | Value |
|---|---|
| Molecular Formula | C19H27BrN4O |
| Molecular Weight | 396.35 g/mol |
| IUPAC Name | This compound |
| Canonical SMILES | CCOC1=NC(=CC(=N1)N2CCN(CC2)C3=CC(=C(C=C3)Br)OC)C |
The biological activity of this compound is primarily attributed to its interaction with various molecular targets. Notably, it has been shown to inhibit the NF-kB inflammatory pathway , which plays a critical role in inflammatory and neurodegenerative diseases. This inhibition can lead to reduced inflammation and potentially beneficial effects in conditions like arthritis and neurodegeneration.
Antimicrobial Activity
Research indicates that compounds similar to this compound exhibit significant antimicrobial properties. For instance, studies have demonstrated:
- Inhibition against Gram-positive bacteria such as Staphylococcus aureus and Bacillus subtilis.
- Activity against Gram-negative bacteria including Escherichia coli and Klebsiella pneumoniae.
The effectiveness is often quantified using the zone of inhibition method, with results indicating moderate to excellent antimicrobial activity across various derivatives.
Anticancer Activity
Emerging studies suggest that this compound may also exhibit anticancer properties through:
- Induction of apoptosis in cancer cells.
- Inhibition of tumor growth in specific cancer models.
Case Studies
- Study on Inflammatory Diseases : A study demonstrated that the compound significantly reduced markers of inflammation in animal models of arthritis, correlating with its ability to inhibit the NF-kB pathway.
- Antimicrobial Efficacy Study : A comparative analysis showed that derivatives of this compound had a higher efficacy than standard antibiotics against resistant bacterial strains, highlighting its potential as a novel antimicrobial agent.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
